[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol
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Overview
Description
[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Methoxylation: The methoxy group is introduced through the methylation of the hydroxyl group using methyl iodide and a base like potassium carbonate.
Final Assembly: The final step involves the coupling of the benzylated and methoxylated morpholine with formaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols, amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Chemistry
[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the benzyl and methoxy groups.
Benzyl Alcohol: Contains the benzyl group but lacks the morpholine ring.
Methoxyethanol: Contains the methoxy group but lacks the morpholine ring and benzyl group.
Uniqueness
[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol is unique due to the combination of the benzyl, methoxy, and morpholine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
824411-82-7 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO3/c1-16-13-9-14(8-12(10-15)17-13)7-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12-,13-/m0/s1 |
InChI Key |
HIAOCHWYJXQWMQ-STQMWFEESA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H](O1)CO)CC2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CC(O1)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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